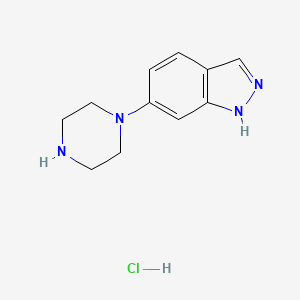
6-(Piperazin-1-yl)-1H-indazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Piperazin-1-yl)-1H-indazole hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a piperazine ring attached to an indazole moiety, forming a unique structure that has garnered interest in various fields of scientific research. This compound is often studied for its potential pharmacological properties and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperazin-1-yl)-1H-indazole hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired piperazine derivatives.
Industrial Production Methods: In industrial settings, the synthesis of piperazine-containing compounds often employs large-scale reactions such as the Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, and Finkelstein alkylation . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Piperazin-1-yl)-1H-indazole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
6-(Piperazin-1-yl)-1H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-(Piperazin-1-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a partial agonist or antagonist at certain neurotransmitter receptors, such as dopamine and serotonin receptors . These interactions can modulate various signaling pathways, leading to its observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is known for its antibacterial activity.
6-(Piperazin-1-yl)isoquinoline hydrochloride: Another similar compound used as a synthetic intermediate in pharmaceutical synthesis.
Uniqueness: 6-(Piperazin-1-yl)-1H-indazole hydrochloride is unique due to its specific indazole moiety, which imparts distinct pharmacological properties compared to other piperazine derivatives. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C11H15ClN4 |
|---|---|
Molekulargewicht |
238.72 g/mol |
IUPAC-Name |
6-piperazin-1-yl-1H-indazole;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-10(15-5-3-12-4-6-15)7-11-9(1)8-13-14-11;/h1-2,7-8,12H,3-6H2,(H,13,14);1H |
InChI-Schlüssel |
OSBJDUDXEUOBCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)C=NN3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















